Sodium taurolithocholate

Biosurfactant characterization Colloid chemistry Micelle formation

Researchers modeling cholestasis cannot substitute generic taurocholate for NaTLC-its CMC (0.6 mM) is one-tenth that of taurocholate (6-7 mM), enabling distinct aggregation behavior. NaTLC induces complete, reversible bile flow cessation in rats within 10 min at 100 mg/kg. • TGR5 EC50 = 0.33 μM-most potent conjugated bile acid agonist, surpassing TDCA (0.79 μM) and TCA (4.95 μM). • Constitutes ~1% of human bile salts-essential low-abundance reference for UHPLC-MS/MS method validation. • ≥97% purity; supplied with full QC documentation for cholestasis modeling, TGR5 pharmacology, and bile acid profiling.

Molecular Formula C26H44NNaO5S
Molecular Weight 505.7 g/mol
CAS No. 6042-32-6
Cat. No. B027308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium taurolithocholate
CAS6042-32-6
Synonyms2-[[(3α,5β)-3-Hydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt;  N-(3α-Hydroxy-5β-cholan-24-oyl)taurine Monosodium Salt;  NSC 681057;  Sodium Taurolithocholate; 
Molecular FormulaC26H44NNaO5S
Molecular Weight505.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
InChIInChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1
InChIKeyYAERYJYXPRIDTO-HRHHVWJRSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Taurolithocholate (CAS 6042-32-6) Chemical Profile and Differential Procurement Baseline


Sodium taurolithocholate (NaTLC; CAS 6042-32-6) is a monohydroxylated, taurine-conjugated secondary bile salt characterized by relatively high hydrophobicity compared with typical bile salts, with a molecular weight of 505.69 and the molecular formula C26H44NNaO5S [1]. The proportion of NaTLC in human bile is extremely low, evaluated at approximately 1% of total bile salts [2]. Its molecular structure contains hydrophilic hydroxyl and sulfonic acid groups at both ends of the steroid ring, resembling a bolaform amphiphile [3]. Unlike more abundant conjugated bile salts such as sodium taurocholate or sodium taurochenodeoxycholate, NaTLC exhibits distinct aggregation behavior and surface activity that differentiate it for specialized research applications .

Monohydroxylated taurine-conjugated bile salt with high hydrophobicity and bolaform amphiphilic structure, distinct from common trihydroxy and dihydroxy bile salts
Extremely low endogenous abundance (approx. 1% of human bile salts) – suitable as a reference standard for analytical method validation at trace-level concentrations
Research applications in cholestasis modeling, TGR5 receptor pharmacology, hepatotoxicity studies, and biosurfactant aggregation characterization

Why Generic Bile Salt Substitution Fails for Sodium Taurolithocholate Procurement Decisions


Sodium taurolithocholate cannot be generically substituted with other taurine-conjugated bile salts due to quantifiable differences in critical micelle concentration (CMC), TGR5 receptor agonist potency, membrane-damaging capacity, and biliary excretion behavior [1]. Unlike trihydroxylated salts such as taurocholate that remain non-toxic up to 1500 μM, NaTLC causes measurable hepatocellular damage at concentrations as low as 30–100 μM [2]. The CMC of NaTLC (0.6 mM at 308 K) is approximately one-tenth that of taurocholate (6–7 mM), fundamentally altering its solubilization and aggregation behavior [3]. These physicochemical and biological divergences mandate compound-specific sourcing for cholestasis modeling, TGR5 agonist studies, bile acid profiling, and biosurfactant research.

CMC Critical micelle concentration approximately one order of magnitude lower than taurocholate; aggregation behavior and solubilization capacity may shift significantly if substituted with more hydrophilic bile salts.
TGR5 Agonism Reported TGR5 potency differs substantially from other taurine-conjugated bile acids (e.g., taurocholate, tauroursodeoxycholate); receptor signaling outcomes may not transfer if replaced.
Membrane Damage Hepatocellular membrane-damaging threshold occurs at concentrations 5- to 50-fold lower than dihydroxy bile salts; generic substitution risks loss of cholestatic model relevance.

Quantitative Differentiators of Sodium Taurolithocholate Against Closest Analogs: Evidence-Based Selection Guide


Critical Micelle Concentration (CMC) of Sodium Taurolithocholate Versus Trihydroxy and Dihydroxy Bile Salts

Sodium taurolithocholate exhibits a critical micelle concentration (CMC) of 0.6 mmol L⁻¹ at 308 K, determined by surface tension and light scattering measurements [1]. This value is approximately an order of magnitude lower than that of sodium taurocholate (6–7 mM), reflecting the substantially higher hydrophobicity of NaTLC conferred by its single hydroxyl group [2]. The formation of large string-like micelles as characterized by SAXS and cryo-TEM distinguishes NaTLC aggregation behavior from the globular micelles formed by more hydrophilic bile salts [3].

CMC vs. other bile salts
Head-to-head
NaTLC: 0.6 mM vs TC 6–7 mM, TCDC 2.2 mM, TUDC 2.8 mM
Surface tension, 308 K; aqueous
Supports hydrophobic aggregate formation at lower concentrations.
Reported ~90% lower than TC; string-like micelles.
Biosurfactant characterization Colloid chemistry Micelle formation

TGR5 (GPBAR1) Agonist Potency of Taurolithocholate Versus Conjugated and Unconjugated Bile Acids

Taurolithocholic acid (TLCA, the protonated form corresponding to sodium taurolithocholate) activates TGR5 (GPBAR1) with an EC50 of 0.33 μM, making it the most potent endogenous conjugated bile acid agonist among those quantified, exceeding the potency of taurodeoxycholic acid (TDCA, EC50 0.79 μM) by 2.4-fold, taurochenodeoxycholic acid (TCDCA, EC50 1.92 μM) by 5.8-fold, taurocholic acid (TCA, EC50 4.95 μM) by 15-fold, and tauroursodeoxycholic acid (TUDCA, EC50 30.0 μM) by approximately 91-fold [1]. TLCA potency approaches that of unconjugated lithocholic acid (EC50 0.53 μM), the most potent endogenous TGR5 agonist identified [2].

TGR5 EC50 potency
Head-to-head
TLCA 0.33 µM vs TDCA 0.79, TCDCA 1.92, TCA 4.95, TUDCA 30.0 µM
Most potent endogenous conjugated bile acid agonist reported.
In vitro activation assay; potency rank context-dependent.
TGR5 receptor pharmacology Metabolic signaling Bile acid receptor agonism

Hepatocellular Membrane Toxicity of Sodium Taurolithocholate Compared to Trihydroxy and Dihydroxy Bile Salts

In isolated rat hepatocyte studies, sodium taurolithocholate caused cellular damage as indicated by enzyme loss and impairment of hormonal sensitivity at low concentrations of 30–100 μM [1]. In contrast, the trihydroxylated bile salt taurocholate produced no alterations at concentrations up to 1,500 μM [2]. Dihydroxylated salts (chenodeoxycholate, deoxycholate) caused enzyme release and membrane lysis only above 500 μM [3]. The toxic concentration threshold for NaTLC is therefore 5- to 50-fold lower than for dihydroxylated salts and >15-fold lower than for trihydroxylated taurocholate.

Hepatocellular damage threshold
Head-to-head
NaTLC 30–100 µM vs TC no damage ≤1500 µM, dihydroxy >500 µM
Isolated rat hepatocytes, 1h incubation
Supports cholestatic hepatotoxicity models at lower exposure levels.
Threshold 5-50× lower than dihydroxy bile salts.
Cholestasis model Hepatotoxicity Membrane damage

Biliary Excretion Dependence on Primary Bile Salt Co-Infusion Ratio

Sodium taurolithocholate is rapidly excreted in bile at concentrations exceeding its aqueous solubility, but cholestasis occurs when the endogenous excretion rate of bile salt or the infusion of primary bile salt is less than the molar amount of administered NaTLC [1]. Co-infusion of taurocholate most markedly prevented NaTLC-induced cholestasis compared with tauroursodeoxycholate co-infusion [2]. The proportion of NaTLC biotransformed during hepatic perfusion varies with co-infused bile salt: 50% with taurocholate, 36% with tauroursodeoxycholate, 32% with taurohyocholate, and only 20% with tauroursocholate [3].

Biliary excretion & co-infusion
Method context
Biotransformation depends on co-infused bile salt: 50% (TC), 36% (TUDC), 32% (THC), 20% (TUC)
Co-infusion ratio critical for cholestasis outcome interpretation.
Perfused rat liver; TLC 8-16 µmol/L with co-infused bile salts.
Biliary excretion Cholestasis mechanism Enterohepatic circulation

Evidence-Backed Procurement Scenarios for Sodium Taurolithocholate in Research and Analytical Applications


Ex Vivo and In Vivo Cholestasis Modeling

Sodium taurolithocholate produces prompt, complete, and reversible cessation of bile flow in rat models [9]. Intravenous injection of NaTLC induces almost total cholestasis within 10 minutes, lasting approximately 3 hours before choleresis resumes [10]. A dose of 100 mg/kg produces a dose-related cholestatic response suitable for studying temporal effects on bile flow, serum bilirubin, and transaminase activity [6]. The well-characterized, reproducible cholestatic response differentiates NaTLC from other bile salts that require substantially higher doses or fail to produce acute, reversible obstruction.

TGR5 (GPBAR1) Receptor Signaling and Metabolic Studies

With an EC50 of 0.33 μM at TGR5, taurolithocholate serves as the most potent endogenous conjugated bile acid agonist available, exceeding the potency of TDCA (0.79 μM), TCDCA (1.92 μM), TCA (4.95 μM), and TUDCA (30.0 μM) [9]. TLCA increases intracellular cAMP and Ca²⁺ in primary intestinal cultures [10]. Its potency approaches that of unconjugated lithocholic acid (EC50 0.53 μM) [6], enabling studies of bile acid receptor pharmacology using a conjugated species that more closely mimics physiological circulating bile acid forms.

Analytical Reference Standard for Targeted Bile Acid Profiling

In targeted UHPLC-MS/MS bile acid profiling, taurolithocholic acid is consistently the lowest concentrated BA detected in human urine samples among 28 quantified BAs and six sulfated BAs [9]. Its low endogenous abundance (approximately 1% of human bile salts [10]) makes it a critical reference standard for establishing lower limits of detection and quantification in metabolomics and gut microbiota studies. Inclusion of NaTLC in analytical panels ensures method validation covers the full dynamic range of physiological bile acid concentrations.

Biosurfactant and Micellar Aggregate Characterization

NaTLC forms large string-like micelles as characterized by SAXS and cryo-TEM, distinct from the globular micelles typical of more hydrophilic bile salts [9]. The CMC of 0.6 mmol L⁻¹ at 308 K, with surface tension decreasing to 54 mN m⁻¹, demonstrates potential for use as a biosurfactant [10]. The bolaform amphiphilic structure, with hydrophilic groups at both ends of the steroid ring, enables study of unconventional surfactant aggregation behavior not accessible with conventional bile salts.

Application
Selection Property
Validation Focus
Cholestasis model studies
Low membrane-damage threshold vs. common bile salts
Reversible bile flow cessation and dose-response characteristics
TGR5 receptor signaling research
High reported conjugated bile acid potency rank
cAMP/Ca²⁺ second messenger assays in relevant cell models
Bile acid profiling reference standard
Ultra-low endogenous abundance (∼1% of bile salts)
LOD/LOQ verification across biological matrices
Biosurfactant aggregation studies
Bolaform amphiphile with distinct micelle morphology
SAXS/cryo-TEM aggregate structure characterization

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22 linked technical documents
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